molecular formula C11H12N4O B1520418 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide CAS No. 1235438-82-0

2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide

Cat. No.: B1520418
CAS No.: 1235438-82-0
M. Wt: 216.24 g/mol
InChI Key: UFCPYIQGNWLIOF-UHFFFAOYSA-N
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Description

2-(5-Amino-4-phenyl-1H-imidazol-1-yl)acetamide ( 1235438-82-0) is a heterocyclic organic compound with the molecular formula C 11 H 12 N 4 O and a molecular weight of 216.24 g/mol . This acetamide derivative is characterized by a 1H-imidazole core structure, substituted with an amino group, a phenyl ring, and an acetamide functional group. It is offered with a typical purity of 95% and is classified among heterocyclic building blocks, which are essential scaffolds in medicinal chemistry and drug discovery . As a specialized building block, this compound serves as a key intermediate for the synthesis and exploration of novel chemical entities. Imidazole-based structures are of significant interest in pharmaceutical research due to their electron-rich features, which allow them to interact freely with diverse biological targets such as enzymes, proteins, and receptors . Researchers utilize such scaffolds to develop new pharmacologically active molecules, particularly in the ongoing search for anticancer agents, where imidazole derivatives have shown promise as enzyme inhibitors and antiproliferative agents . The structural features of 2-(5-Amino-4-phenyl-1H-imidazol-1-yl)acetamide provide multiple sites for further chemical modification, making it a versatile precursor for creating libraries of compounds for biological screening. This product is intended for research and development use only and is not meant for human or diagnostic use .

Properties

IUPAC Name

2-(5-amino-4-phenylimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-9(16)6-15-7-14-10(11(15)13)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCPYIQGNWLIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269927
Record name 5-Amino-4-phenyl-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235438-82-0
Record name 5-Amino-4-phenyl-1H-imidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235438-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-phenyl-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Strategy

The synthesis of 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide generally involves:

  • Construction of the imidazole ring with the phenyl substituent at position 4.
  • Introduction of the amino group at position 5.
  • Attachment of the acetamide group at the N-1 position of the imidazole.

Two main approaches are reported in the literature:

Specific Synthetic Procedure and Optimization

A detailed synthetic route was reported involving the reaction of α-bromoacetophenone with acetylguanidine to produce 2-acetamido-4-phenylimidazole intermediates, which can be further converted to the target compound:

  • Step 1: Reaction of α-bromoacetophenone with acetylguanidine in dimethylformamide (DMF) under controlled temperature (15–30 °C) and stoichiometric ratios (2 equivalents acetylguanidine) to form 2-acetamido-4-phenylimidazole.
  • Step 2: Isolation of the product by filtration and washing due to poor solubility in DMF.
  • Step 3: Hydrolysis under acidic conditions (e.g., 6 M HCl at 80 °C for 3 hours) to yield the 4-phenyl-1H-imidazol-2-amine.
  • Step 4: Acylation of the amine with acetyl chloride or acetic anhydride in anhydrous ethanol or other solvents to form the acetamide derivative.

Reaction Conditions and Yields

Optimization studies have shown:

Entry α-Bromoacetophenone (mol) Acetylguanidine (mol) Temp (°C) Time (h) Yield (%) Notes
1 0.5 1.0 15–25 7.5 60.0 Initial conditions
2 1.0 2.0 15–30 8.5 59.3 Scale-up
3 1.3 2.5 15–30 8.5 ~60 Further scale-up
  • Increasing the equivalents of acetylguanidine to 2 improved conversion.
  • Slower addition rates and reduced solvent volume enhanced yield and minimized by-products.
  • Yields typically ranged around 60% for the intermediate 2-acetamido-4-phenylimidazole.

Alternative Preparation via Reduction of Nitro Precursors

A patent describes an alternative method involving:

  • Preparation of 2-nitro-1-[5-nitro-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone.
  • Reduction using stannous chloride dihydrate in concentrated hydrochloric acid at 60 °C for 3 hours.
  • Subsequent purification steps including ethanol treatment and ether washing to isolate the target amine derivative.
  • Final pH adjustments and filtration to obtain the amino-imidazole acetamide.

This method is valuable for industrial-scale synthesis due to the robustness of reduction and purification steps.

Analytical and Purification Considerations

  • The product can be purified by column chromatography on silica gel using ethyl acetate.
  • The 2-acetamidoimidazole intermediate is poorly soluble in DMF and can be isolated by filtration.
  • Structural confirmation is achieved by MS, ^1H NMR, and ^13C NMR spectroscopy.
  • Purity is typically validated by HPLC and melting point analysis (e.g., 210–212 °C for related compounds).

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Scale Notes
Cyclization of α-bromoacetophenone + acetylguanidine α-bromoacetophenone, acetylguanidine, DMF 15–30 °C, 7–9 h ~60 Up to 250 g Optimized addition rate, solvent volume
Reduction of nitro precursor 2-nitro-imidazole derivative, SnCl₂·2H₂O, HCl 60 °C, 3 h Not specified Laboratory/Industrial Involves multi-step purification
Acylation of 5-amino-4-phenylimidazole Acetyl chloride or acetic anhydride, EtOH Reflux 6–8 h or 4 h with acid catalyst 65–85 (reported for similar compounds) Laboratory scale Catalysts like triethylamine or H₂SO₄ improve yield

Chemical Reactions Analysis

Types of Reactions: 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Substitution reactions can replace the phenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Common reagents include halides and strong bases.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted imidazoles.

Scientific Research Applications

Research indicates that 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide exhibits significant biological activities, particularly as an anti-inflammatory agent. Key findings include:

  • Inhibition of Vascular Adhesion Protein-1 : This protein plays a crucial role in inflammatory processes and diabetic complications. The compound's ability to inhibit this protein suggests its potential use in treating inflammatory diseases.
StudyObjectiveFindings
El-Saghier et al. (2023)Synthesis of imidazolidinonesDemonstrated antibacterial activity against Escherichia coli, indicating potential as an antimicrobial agent .
PMC Article (2003)Biotransformation of imidazole derivativesIdentified several strains capable of transforming related compounds into bioactive imidazole derivatives, highlighting the versatility of microbial methods in drug development .

Pharmacological Applications

The unique structure of 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide allows for distinct interactions with biological targets, making it a candidate for various therapeutic applications:

  • Anti-inflammatory Drugs : Its structural characteristics suggest potential for development as anti-inflammatory agents.
  • Antimicrobial Agents : The compound has shown promise against bacterial strains, which could lead to new antibiotic therapies.
  • Cancer Treatment : Preliminary studies indicate that imidazole derivatives may possess anticancer properties, warranting further investigation into their efficacy against solid tumors .

Mechanism of Action

The mechanism by which 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The phenyl group enhances the compound's ability to interact with biological targets, while the acetamide group can improve its solubility and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Imidazole-Based Acetamides
  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Key Features: Bromophenyl substituent on thiazole, triazole linker, and benzodiazole moiety. Impact: The bromine atom enhances lipophilicity and may improve membrane permeability compared to the amino group in the target compound.
  • N-{4-[(2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide Key Features: Sulfonyl group bridges dihydroimidazole and phenylacetamide. Impact: The sulfonyl group increases polarity and may alter solubility.
Benzothiazole-Based Acetamides
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
    • Key Features : Trifluoromethylbenzothiazole core.
    • Impact : The electron-withdrawing CF₃ group enhances metabolic stability and bioavailability. Benzothiazole’s larger aromatic system may improve binding to hydrophobic pockets compared to imidazole .
Functionalized Imidazole Derivatives
  • 2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide Key Features: Hydroxymethyl and mercapto groups on imidazole. The hydroxymethyl group may enhance solubility .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Melting Point (°C) Key Functional Groups Solubility Insights
2-(5-Amino-4-phenyl-1H-imidazol-1-yl)acetamide Not reported Amino, phenyl, imidazole Moderate (polar acetamide)
Compound 9c Reported* Bromophenyl, triazole Low (lipophilic Br)
N-(6-CF₃-benzothiazole-2-yl)-2-phenylacetamide Not reported CF₃, benzothiazole High (CF₃ enhances stability)
2-[5-(Hydroxymethyl)-2-mercapto-... Not reported Mercapto, hydroxymethyl High (polar groups)

Biological Activity

2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide is a compound that belongs to the imidazole family, which has garnered attention due to its diverse biological activities. Imidazole derivatives are known for their roles in various biochemical processes and as potential therapeutic agents. This article explores the biological activity of this specific compound, synthesizing findings from various studies, including its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

The compound features an imidazole ring, which is integral to its biological activity. The presence of the amino and phenyl groups enhances its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide20 (E. coli)
Streptomycin28 (E. coli)
Norfloxacin30 (S. aureus)

The zone of inhibition data suggests that the compound may be comparable to established antibiotics in its effectiveness against certain pathogens .

2. Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. A study focusing on similar compounds revealed that they can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

For example, compounds derived from imidazole were tested against various cancer cell lines such as U87MG glioblastoma cells, showing promising results in reducing cell viability through mechanisms involving apoptosis .

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression within tumor microenvironments. Inhibiting IDO can enhance anti-tumor immunity, making this compound a candidate for cancer therapy .

Case Study 1: IDO Inhibition

A systematic study evaluated the binding interactions of imidazole derivatives with IDO. The most potent inhibitors demonstrated a ten-fold increase in activity compared to standard compounds, suggesting that modifications to the imidazole structure can significantly enhance therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

In another study, a series of phenyl-imidazole derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that certain modifications led to increased potency against resistant strains of bacteria .

Q & A

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Resolution Strategies :

Assay Standardization : Use common positive controls (e.g., albendazole for anthelmintic assays) and cell lines (e.g., HepG2 for cytotoxicity) .

Replicate Key Studies : Reproduce results under identical conditions (solvent, concentration, incubation time) .

Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide
Reactant of Route 2
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide

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